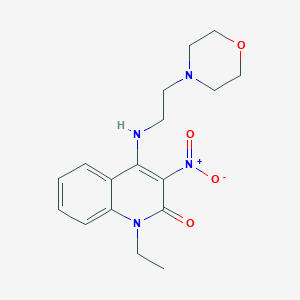

1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one

Descripción

1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is a nitro-substituted quinolinone derivative featuring a morpholinoethylamino group at position 4 and an ethyl group at position 1 of the quinolinone core. Quinolinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Propiedades

IUPAC Name |

1-ethyl-4-(2-morpholin-4-ylethylamino)-3-nitroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-2-20-14-6-4-3-5-13(14)15(16(17(20)22)21(23)24)18-7-8-19-9-11-25-12-10-19/h3-6,18H,2,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGXNIAFWXZURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of a quinoline derivative followed by the introduction of the ethyl and morpholinoethylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different quinoline derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in substitution reactions, where different substituents can replace the existing groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are exploring its use in developing new pharmaceuticals.

Industry: It may be used in the production of advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group and the quinoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, synthesis methods, and biological or chemical properties:

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The morpholinoethyl group in the target compound and doxapram HCl () is associated with improved solubility and target engagement due to its hydrophilic morpholine ring and flexible ethyl linker. Nitro groups (e.g., in ) increase electrophilicity, enabling participation in nucleophilic substitution or cyclization reactions.

Chloro-nitro derivatives () exhibit enhanced reactivity, which may correlate with cytotoxicity or enzyme inhibition.

Actividad Biológica

1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is a synthetic compound that belongs to the quinoline family, characterized by its complex structure featuring a nitro group and a morpholinoethylamino substituent. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is . Its IUPAC name provides insight into its structural components, which include an ethyl group, a morpholino group, and a nitro group attached to the quinoline core.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₄O₄ |

| IUPAC Name | 1-ethyl-4-(2-morpholin-4-ylethylamino)-3-nitroquinolin-2-one |

| Solubility | Soluble in DMSO, insoluble in water |

The primary biological target of this compound is the RET (c-RET) protein. This compound acts as a potent and selective inhibitor of the RET signaling pathway, which plays a crucial role in cell growth and differentiation. By inhibiting this pathway, the compound can induce significant changes in cellular behavior, making it a candidate for further research in cancer therapeutics.

Pharmacological Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits notable cytotoxicity against several types of cancer cells, including breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29). The mechanism of action involves the induction of apoptosis in these cells.

Table: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 12.5 | Induction of apoptosis |

| SUIT-2 | 15.0 | Cell cycle arrest |

| HT-29 | 10.0 | Apoptosis induction |

Case Studies

- Breast Cancer Study : A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant increase in sub-G1 phase cells, indicating apoptosis. Hoechst staining confirmed morphological changes consistent with apoptotic cell death.

- Colorectal Cancer Research : In another study involving HT-29 cells, the compound was found to be more potent than cisplatin, showcasing its potential as an effective treatment option for colorectal cancer.

Q & A

Q. What are the established synthetic routes for preparing 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step modifications of 4-hydroxyquinolin-2(1H)-one scaffolds. Key steps include:

- Nitration and Cyclization : Nitration of β-ketoacid intermediates under acidic conditions (HNO₃/H₂SO₄) forms fused pyrano[3,2-c]quinoline derivatives .

- Alkylation and Amination : Reaction of intermediates with 2-morpholinoethylamine introduces the morpholinoethylamino side chain. This step parallels methods used in synthesizing analogous aminoethyl-substituted quinolinones, where nucleophilic substitution or reductive amination is employed .

- Characterization : Intermediates are validated via:

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?

Methodological Answer:

- In Vitro Anticancer Screening :

- MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., MDA-MB-231). IC₅₀ values are calculated using absorbance at 570 nm .

- Dose-Response Curves : Compounds are evaluated at concentrations ranging from 0.1–100 μM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the nitroquinolinone core?

Methodological Answer:

Q. What mechanistic insights explain failed cyclization attempts under certain conditions?

Methodological Answer:

Q. How should researchers address contradictions in spectral data or unexpected biological results?

Methodological Answer:

- Data Validation :

- Biological Assay Troubleshooting :

- Control Experiments : Include positive controls (e.g., doxorubicin) and validate cell line viability via trypan blue exclusion .

- Metabolic Interference : Test for nitroreductase activity in cell lines, which may reduce NO₂ groups and alter toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.